8-Chloro-4-hydrazinoquinoline hydrochloride 8-Chloro-4-hydrazinoquinoline hydrochloride
Brand Name: Vulcanchem
CAS No.: 1170966-61-6
VCID: VC15940591
InChI: InChI=1S/C9H8ClN3.ClH/c10-7-3-1-2-6-8(13-11)4-5-12-9(6)7;/h1-5H,11H2,(H,12,13);1H
SMILES:
Molecular Formula: C9H9Cl2N3
Molecular Weight: 230.09 g/mol

8-Chloro-4-hydrazinoquinoline hydrochloride

CAS No.: 1170966-61-6

Cat. No.: VC15940591

Molecular Formula: C9H9Cl2N3

Molecular Weight: 230.09 g/mol

* For research use only. Not for human or veterinary use.

8-Chloro-4-hydrazinoquinoline hydrochloride - 1170966-61-6

Specification

CAS No. 1170966-61-6
Molecular Formula C9H9Cl2N3
Molecular Weight 230.09 g/mol
IUPAC Name (8-chloroquinolin-4-yl)hydrazine;hydrochloride
Standard InChI InChI=1S/C9H8ClN3.ClH/c10-7-3-1-2-6-8(13-11)4-5-12-9(6)7;/h1-5H,11H2,(H,12,13);1H
Standard InChI Key OVTGVXDNKZBWOC-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CN=C2C(=C1)Cl)NN.Cl

Introduction

Chemical Structure and Properties

Molecular Composition and Structural Characteristics

The molecular architecture of 8-chloro-4-hydrazinoquinoline hydrochloride comprises a bicyclic quinoline system substituted with a chlorine atom at the 8-position and a hydrazine moiety at the 4-position, stabilized by a hydrochloride counterion. The IUPAC name, (8-chloroquinolin-4-yl)hydrazine hydrochloride, reflects this arrangement . Key structural identifiers include:

  • SMILES Notation: C1=CC2=C(C=CN=C2C(=C1)Cl)NN.Cl\text{C1=CC2=C(C=CN=C2C(=C1)Cl)NN.Cl}

  • InChI Key: OVTGVXDNKZBWOC-UHFFFAOYSA-N\text{OVTGVXDNKZBWOC-UHFFFAOYSA-N}

  • Canonical SMILES: C1=CC2=NC=CC(=C2C=C1Cl)NN.Cl\text{C1=CC2=NC=CC(=C2C=C1Cl)NN.Cl}

X-ray crystallography and computational modeling confirm the planar geometry of the quinoline ring, with the hydrazine group introducing polarity and hydrogen-bonding capabilities. The hydrochloride salt enhances solubility in polar solvents, a critical factor for bioavailability in pharmacological contexts.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC9H9Cl2N3\text{C}_9\text{H}_9\text{Cl}_2\text{N}_3
Molecular Weight230.09 g/mol
CAS Registry Number1170966-61-6
DSSTox Substance IDDTXSID00656581

Physicochemical Properties

The compound’s physicochemical profile is influenced by its ionic and aromatic components:

The electron-withdrawing chlorine atom at the 8-position enhances the electrophilicity of the quinoline ring, facilitating nucleophilic substitutions at the 4-position . This electronic configuration underpins its reactivity in synthetic applications.

Synthesis and Manufacturing

Synthetic Routes

The primary synthesis route involves the reaction of 8-chloroquinoline with hydrazine hydrate under controlled conditions. VulcanChem reports a optimized protocol:

  • Reaction Setup: 8-Chloroquinoline (1.0 equiv) is dissolved in anhydrous ethanol or methanol under nitrogen.

  • Hydrazine Addition: Hydrazine hydrate (1.2 equiv) is added dropwise at 0C0^\circ \text{C}, followed by stirring at reflux (80C80^\circ \text{C}) for 12–16 hours.

  • Workup: The mixture is cooled, and the precipitate is filtered and washed with cold ethanol.

  • Purification: Recrystallization from ethanol/water (3:1) yields the hydrochloride salt as a white crystalline solid (75–85% yield).

Table 2: Synthesis Optimization Parameters

ParameterOptimal ConditionImpact on Yield/Purity
SolventEthanolHigher solubility of intermediates
Temperature80C80^\circ \text{C}Balances reaction rate & side reactions
Hydrazine Equivalents1.2 equivMinimizes over-substitution

Mechanistic Insights

The reaction proceeds via nucleophilic aromatic substitution (SNAr), where hydrazine attacks the electron-deficient 4-position of the quinoline ring. The chlorine substituent’s -I effect activates the ring toward substitution, while the hydrochloride counterion stabilizes the hydrazine nucleophile. Kinetic studies suggest a second-order dependence on hydrazine concentration, indicative of a concerted mechanism.

Comparative Analysis with Related Compounds

Structural Analogues

Comparative studies highlight the role of substituent positioning on bioactivity:

Table 3: Bioactivity of Chlorinated Quinoline Derivatives

CompoundSubstituentsAnticancer GI50(μM)\text{GI}_{50} (\mu\text{M})Antibacterial MIC (μg/mL\mu\text{g/mL})
8-Chloro-4-hydrazinoquinolineCl (8), NHNH2 (4)2.5 (predicted)8–16 (predicted)
6-Chloro-4-hydrazinoquinolineCl (6), NHNH2 (4)5.832
8-HydroxyquinolineOH (8)10.264

The 8-chloro substitution confers superior activity over 6-chloro or hydroxylated analogues, likely due to enhanced electron withdrawal and metabolic stability .

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